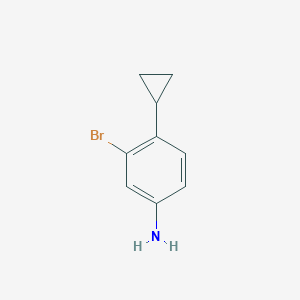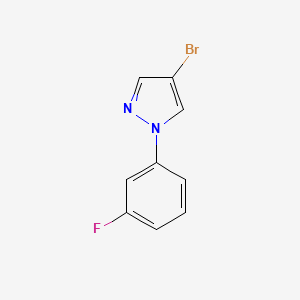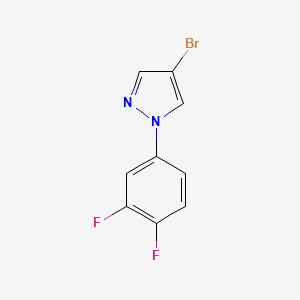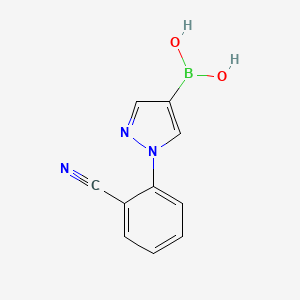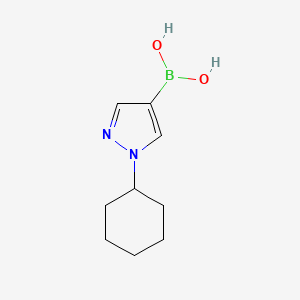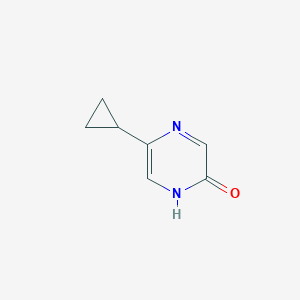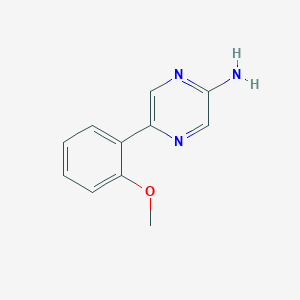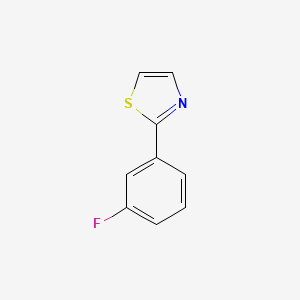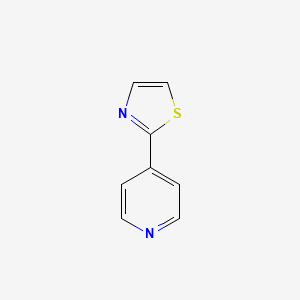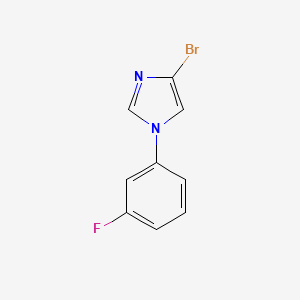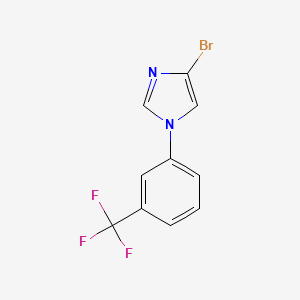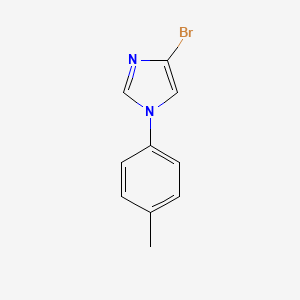
2-(4-(Trifluoromethyl)phenyl)thiazole
Vue d'ensemble
Description
2-(4-(Trifluoromethyl)phenyl)thiazole is a useful research compound. Its molecular formula is C10H6F3NS and its molecular weight is 229.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Trifluoromethyl)phenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Trifluoromethyl)phenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity: A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives demonstrated significant anticancer activity against various cell lines, suggesting the potential of these compounds in cancer therapy (Cai et al., 2016).
Synthesis and Characterization: Research on the synthesis and characterization of trifluoromethyl heterocyclic compounds, including thiazoline and thiazole derivatives, highlights the versatility and potential applications of these compounds in various fields (Coyanis et al., 2003).
Corrosion Inhibition: New thiazole hydrazones have shown potential as corrosion inhibitors for mild steel in acid media, indicating their usefulness in industrial applications (Chaitra et al., 2016).
Organic Synthesis: Palladium-catalyzed direct arylation of thiazoles with aryl bromides has been explored, demonstrating the utility of these compounds in organic synthesis (Yokooji et al., 2003).
Photophysical Properties: The synthesis and investigation of phthalimide-based thiazoles as inhibitors and for antiproliferative activity against cancer cell lines highlight their potential in pharmaceutical applications (Donarska et al., 2022).
Corrosion Inhibition of Copper: Thiazoles have been synthesized and evaluated as corrosion inhibitors of copper, demonstrating their potential in material protection (Farahati et al., 2019).
Radiolabeling: The synthesis of tritium and carbon-14 labeled 4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)thiazole showcases the application of these compounds in radiolabeling and tracing studies (Hsi & Stolle, 1986).
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIAUOCTXMJPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenyl)thiazole | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

